2-Methoxy-N-methylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-methylcyclobutan-1-amine is an organic compound with the molecular formula C6H13NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-methylcyclobutan-1-amine typically involves the reaction of cyclobutanone with methanol and methylamine under specific conditions. The process can be summarized as follows:
- The resulting 2-methoxycyclobutanone is then treated with methylamine to yield this compound.
Cyclobutanone: is reacted with in the presence of an acid catalyst to form 2-methoxycyclobutanone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include:
Temperature control: to ensure optimal reaction rates.
Catalyst selection: to enhance reaction efficiency.
Purification steps: such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-methylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Oxidized products such as ketones or carboxylic acids.
Reduction: Reduced products such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Methoxy-N-methylcyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate biological responses.
Enzyme inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N-methylcyclopentan-1-amine: Similar structure with a five-membered ring.
2-Methoxy-N-methylcyclohexan-1-amine: Similar structure with a six-membered ring.
2-Methoxy-N-methylcycloheptan-1-amine: Similar structure with a seven-membered ring.
Uniqueness
2-Methoxy-N-methylcyclobutan-1-amine is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring sizes. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-methoxy-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-7-5-3-4-6(5)8-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
GUISHBOZPLPCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.